Cas no 136087-84-8 ((2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid)
![(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/136087-84-8x500.png)
(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid
- (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid
- (2S,4S)-(+)-6-flu
- (2S,4S)-6-fluoro-2,3-dihydro-2',5'-dioxospiro(4H-1-benzopyran-4,4'-imidazolidine)-2-carboxylic acid
- (2S,4S)-6-fluoro-2,3-dihydro-2',5'-dioxospiro< 4H-1-benzopyran-4,4'-imidazolidine> -2-carboxylic acid
- AK123062
- KB-206845
- SureCN8311471
- XEEMHUAVPICJLP-UFBFGSQYSA-N
- (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylicacid
- A911815
- DTXSID70431645
- SCHEMBL8311471
- (2S,4S)-6-fluoro-2',5'-dioxospiro[chromane-4,4'-imidazolidine]-2-carboxylic acid
- 136087-84-8
-
- インチ: InChI=1S/C12H9FN2O5/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(16)17)10(18)14-11(19)15-12/h1-3,8H,4H2,(H,16,17)(H2,14,15,18,19)/t8-,12-/m0/s1
- InChIKey: XEEMHUAVPICJLP-UFBFGSQYSA-N
- ほほえんだ: O=C([C@@H]1C[C@@](NC2=O)(C(N2)=O)C3=C(O1)C=CC(F)=C3)O
計算された属性
- せいみつぶんしりょう: 280.04954955g/mol
- どういたいしつりょう: 280.04954955g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 105Ų
(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM139195-1g |
(2S,4S)-6-fluoro-2',5'-dioxospiro[chromane-4,4'-imidazolidine]-2-carboxylic acid |
136087-84-8 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM139195-1g |
(2S,4S)-6-fluoro-2',5'-dioxospiro[chromane-4,4'-imidazolidine]-2-carboxylic acid |
136087-84-8 | 95% | 1g |
$1342 | 2021-08-05 | |
Alichem | A069005197-1g |
(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid |
136087-84-8 | 95% | 1g |
1,163.52 USD | 2021-06-01 | |
Ambeed | A823192-1g |
(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid |
136087-84-8 | 95+% | 1g |
$1187.0 | 2024-04-24 |
(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acidに関する追加情報
(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid: A Comprehensive Overview of Its Properties and Applications
The compound (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid (CAS No. 136087-84-8) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its spirocyclic architecture, combined with a fluorinated chroman core and imidazolidine moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a enzyme inhibitor or receptor modulator, given its ability to interact with biological targets with high specificity.
One of the most frequently searched questions about this compound revolves around its synthetic pathway. The synthesis of (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid typically involves multi-step organic reactions, including asymmetric catalysis to achieve the desired stereochemistry. The presence of the fluoro substituent at the 6-position enhances its metabolic stability, a feature highly sought after in drug design. This aligns with the growing trend in medicinal chemistry to develop fluorinated pharmaceuticals with improved pharmacokinetic profiles.
In recent years, the scientific community has shown increased interest in spirocyclic compounds due to their three-dimensional complexity and ability to occupy unique chemical space. The spiro[chroman-4,4'-imidazolidine] scaffold in this molecule is particularly intriguing because it combines the rigidity of a chroman ring with the versatility of an imidazolidine dione. This structural hybrid has been explored for its potential in addressing drug resistance challenges, a hot topic in current pharmaceutical research.
The carboxylic acid functionality in (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid provides an excellent handle for further derivatization, making it a valuable building block in medicinal chemistry. Many researchers are investigating its use in creating prodrugs or conjugating it with other pharmacophores to enhance bioavailability. This aspect is particularly relevant given the current focus on targeted drug delivery systems in the pharmaceutical industry.
From a physicochemical perspective, the compound exhibits interesting properties due to its balanced lipophilicity and hydrogen bonding capacity. These characteristics are crucial for its potential as a CNS-active compound, another area of intense research interest. The fluorine atom not only influences the molecule's electronic distribution but also contributes to its ability to cross biological barriers, a feature that makes it attractive for neuropharmaceutical applications.
Quality control and analytical characterization of (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid typically involve advanced techniques such as HPLC-MS and chiral chromatography to ensure stereochemical purity. The pharmaceutical industry's increasing emphasis on chiral purity in drug development makes this compound particularly relevant, as its biological activity is likely highly dependent on its specific stereochemistry.
Environmental and green chemistry considerations are also important when discussing this compound. Researchers are exploring more sustainable synthetic routes to produce (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid, aligning with the global push toward eco-friendly pharmaceutical synthesis. This includes investigating catalytic methods that reduce waste and energy consumption while maintaining high yields and enantioselectivity.
The potential therapeutic applications of this compound are vast, with preliminary studies suggesting activity against various enzyme targets. Its unique structure may offer advantages in terms of selectivity and potency compared to more conventional scaffolds. As the pharmaceutical industry continues to explore novel chemical entities to address unmet medical needs, compounds like (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid represent valuable additions to the medicinal chemist's toolbox.
In conclusion, (2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid (CAS No. 136087-84-8) stands as a fascinating example of modern medicinal chemistry innovation. Its complex structure, combined with its potential biological activities, makes it a subject of ongoing research across multiple disciplines. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound may well emerge as a key player in the development of next-generation therapeutics.
136087-84-8 ((2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid) 関連製品
- 136087-85-9(Fidarestat)
- 2228336-01-2(methyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate)
- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)
- 723320-28-3(2-{4-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-ylphenyl}-2-oxoethyl 3-iodobenzoate)
- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)
- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)
- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)
- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)
- 1291852-07-7(N-[(3,4-diethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
- 1588319-42-9(methyl 6-(4-aminobutanamido)hexanoate)
